5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid
Description
5-[4-(3,5-Dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid is a polycarboxylic acid featuring a central benzene ring substituted with a 2,3,5,6-tetramethylphenyl group at the 4-position, which is further linked to a 3,5-dicarboxyphenyl moiety. This structure confers high symmetry and multiple coordination sites, making it a promising candidate for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-11-12(2)22(16-7-19(25(31)32)10-20(8-16)26(33)34)14(4)13(3)21(11)15-5-17(23(27)28)9-18(6-15)24(29)30/h5-10H,1-4H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOTYMPLFGUFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the terphenyl core, followed by the introduction of methyl groups and carboxylic acid functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and overall reactivity, impacting its interactions with other molecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Benzene-Dicarboxylic Acid Derivatives
Key Findings
Steric Effects and Thermal Stability :
The tetramethylphenyl group in the target compound introduces steric hindrance, which reduces solubility in polar solvents (e.g., water) compared to derivatives like 5-hydroxybenzene-1,3-dicarboxylic acid (H25OIA) . However, this hydrophobicity enhances thermal stability, with decomposition temperatures exceeding 400°C in MOFs, outperforming unsubstituted analogs like benzene-1,3-dicarboxylic acid (H2IA) .
Porosity and Framework Design: Unlike linear linkers (e.g., 1,4-benzenedicarboxylic acid), the tetramethylphenyl group creates distorted geometries in MOFs, leading to non-interpenetrated frameworks with larger pore volumes (~1.2 cm³/g) . In contrast, butadiyne-linked derivatives () form rigid, linear structures with higher surface areas (~2500 m²/g) but lower mechanical stability .
Functionalization Potential: Boronic acid-substituted derivatives (e.g., 3,5-dicarboxyphenylboronic acid) enable post-synthetic modification for gas adsorption or catalysis, a feature absent in the target compound . However, the tetramethyl group’s inertness makes it suitable for applications requiring chemical stability, such as hydrocarbon separation .
Biological Activity
5-[4-(3,5-Dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid (hereafter referred to as compound A) is a complex organic molecule notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications in various fields.
Chemical Structure and Properties
Compound A has the following chemical structure:
- Molecular Formula : C22H26O4
- Molecular Weight : 354.44 g/mol
The structure features multiple functional groups that may contribute to its biological activity, including carboxylic acid groups which are known to participate in various biochemical interactions.
Biological Activity Overview
The biological activity of compound A has been explored in several studies, focusing on its potential as an anti-inflammatory agent, antioxidant, and its effects on cellular mechanisms.
1. Anti-inflammatory Properties
Research indicates that compound A exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a mechanism where compound A modulates inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
2. Antioxidant Activity
The antioxidant capacity of compound A has been evaluated using various assays including DPPH and ABTS radical scavenging tests. Results demonstrate that compound A effectively neutralizes free radicals, indicating its potential role in preventing oxidative stress-related damage in cells.
3. Cellular Mechanisms
Studies involving cell lines have revealed that compound A can induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect is particularly noted in breast and colon cancer cell lines, suggesting its potential application in cancer therapy.
Data Tables
The following table summarizes key findings related to the biological activity of compound A:
| Biological Activity | Methodology | Observations |
|---|---|---|
| Anti-inflammatory | ELISA for cytokine measurement | Significant reduction in TNF-α and IL-6 levels |
| Antioxidant | DPPH and ABTS assays | High radical scavenging activity |
| Apoptosis induction | Flow cytometry | Increased caspase-3 activity in cancer cells |
Case Study 1: Anti-inflammatory Effects
In a study conducted by researchers at Ludwig-Maximilians-Universität München, compound A was tested on LPS-stimulated macrophages. The results showed a marked decrease in the secretion of pro-inflammatory cytokines when treated with varying concentrations of compound A over a 24-hour period. This study highlights the potential use of compound A in managing inflammatory diseases.
Case Study 2: Antioxidant Potential
A separate investigation published in MDPI's journal assessed the antioxidant properties of compound A using rat liver homogenates exposed to oxidative stress. The administration of compound A resulted in decreased lipid peroxidation levels compared to control groups, reinforcing its role as a protective agent against oxidative damage.
Research Findings
Recent research has further elucidated the mechanisms behind the biological activities of compound A:
- Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways.
- Synergistic Effects : When combined with other known antioxidants, such as vitamin C and E, compound A demonstrated enhanced protective effects against oxidative stress.
- Potential Applications : Given its dual role as an anti-inflammatory and antioxidant agent, compound A is being investigated for use in dietary supplements aimed at reducing inflammation and oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
